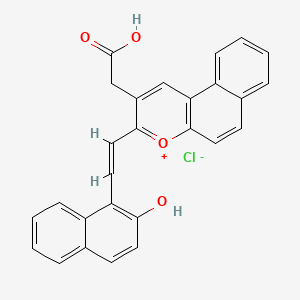
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenium core with carboxymethyl and hydroxy-naphthyl substituents, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride typically involves multi-step organic reactions. The process begins with the preparation of the chromenium core, followed by the introduction of the carboxymethyl and hydroxy-naphthyl groups through various substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hydroxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
- 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(E)chromenium chloride
Uniqueness
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride stands out due to its specific substitution pattern and the presence of both carboxymethyl and hydroxy-naphthyl groups
Eigenschaften
CAS-Nummer |
764661-38-3 |
|---|---|
Molekularformel |
C27H19ClO4 |
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
2-[3-[(Z)-2-(2-hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride |
InChI |
InChI=1S/C27H18O4.ClH/c28-24-12-9-17-5-1-3-7-20(17)22(24)11-14-25-19(16-27(29)30)15-23-21-8-4-2-6-18(21)10-13-26(23)31-25;/h1-15H,16H2,(H-,28,29,30);1H/b14-11-; |
InChI-Schlüssel |
NZOXXPCCUNCPGR-IRIIKGHASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)/C=C\C4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)C=CC4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)
![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)

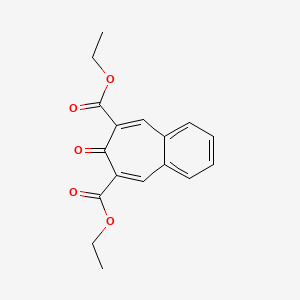
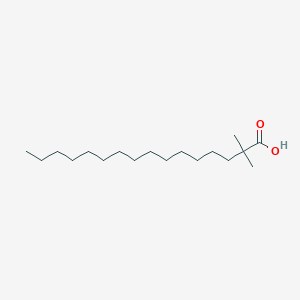
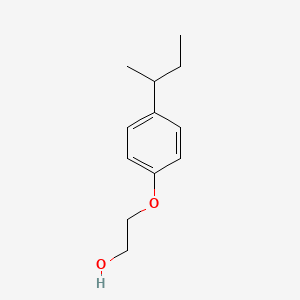

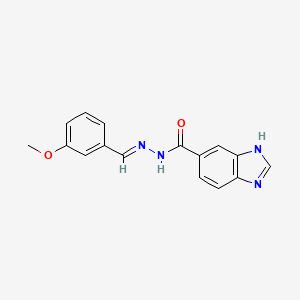
![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)

